molecular formula C21H16FN3OS B2632122 N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide CAS No. 942003-21-6

N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2632122
CAS No.: 942003-21-6
M. Wt: 377.44
InChI Key: YGDHMNHSULJQBM-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry. Benzothiazole derivatives are extensively investigated in oncology research, particularly as potential inhibitors of molecular targets like the Epidermal Growth Factor Receptor (EGFR) . The planar, electron-rich structure of the benzothiazole ring enables key interactions with biological targets, such as π-π stacking and hydrogen bonding . This compound is built on a molecular hybridization strategy, combining the benzothiazole pharmacophore with other aromatic systems via a flexible linker, a design principle often used to develop novel EGFR inhibitors with improved potency and selectivity profiles . As a research chemical, it serves as a valuable building block or intermediate for synthesizing more complex bioactive molecules and for structure-activity relationship (SAR) studies in drug discovery. The compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle all materials in accordance with laboratory safety protocols.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3OS/c1-14-5-4-6-15(11-14)20(26)25(13-17-7-2-3-10-23-17)21-24-18-9-8-16(22)12-19(18)27-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDHMNHSULJQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article provides an overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C18H13FN4O2SC_{18}H_{13}FN_{4}O_{2}S and a molecular weight of approximately 368.4 g/mol. Its structural features include a fluorinated benzo[d]thiazole moiety and a pyridine derivative, which are crucial for its biological properties.

PropertyValue
Molecular FormulaC18H13FN4O2S
Molecular Weight368.4 g/mol
CAS Number946317-33-5

Biological Activities

Research indicates that this compound exhibits anti-cancer properties, particularly against various cancer cell lines. Key findings from studies include:

  • Anti-Cancer Activity : The compound has shown significant inhibition of cell proliferation in several cancer types, including lung and breast cancer cells. In vitro studies demonstrated that it could induce apoptosis and inhibit cell migration, suggesting its potential as a therapeutic agent in oncology .
  • Mechanism of Action : The compound interacts with specific cellular targets involved in cancer progression. Interaction studies have indicated that it may inhibit pathways critical for tumor growth and metastasis .
  • Structure-Activity Relationship (SAR) : Modifications to the benzothiazole and pyridine components have been explored to enhance biological activity. For instance, substituting different functional groups on the thiazole ring has been linked to variations in potency against cancer cells .

Case Studies

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential of this compound:

  • Study on Benzothiazole Derivatives : A series of benzothiazole compounds were synthesized and screened for anti-tumor activity. One compound demonstrated significant cytotoxicity against A431, A549, and H1299 cancer cell lines, highlighting the importance of structural modifications in enhancing efficacy .
  • Thiazole Analog SAR Study : Research on thiazole derivatives indicated that specific modifications could lead to increased antimalarial activity while maintaining low cytotoxicity in HepG2 cell lines. This suggests that similar strategies could be applied to optimize the target compound for improved anti-cancer effects .

Scientific Research Applications

Anticancer Properties

Research indicates that N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide exhibits significant anticancer activity. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. Notable findings include:

  • Inhibition of Cell Proliferation : The compound has demonstrated effectiveness against several cancer cell lines, including non-small cell lung cancer and colon cancer cells.
  • Mechanisms of Action : Studies suggest that it may induce apoptosis through the activation of caspases and modulation of cell cycle regulators, leading to cell cycle arrest.

Other Pharmacological Activities

In addition to its anticancer properties, this compound may also exhibit:

  • Antimicrobial Activity : Some derivatives have shown potential against bacterial infections.
  • Anti-inflammatory Effects : Research is ongoing to explore its use in treating inflammatory conditions.

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of this compound on A549 (lung cancer) and HCT116 (colon cancer) cell lines. The results indicated:

  • IC50 Values : The compound exhibited low micromolar IC50 values, suggesting potent anticancer activity.
  • Mechanistic Insights : Western blot analysis revealed increased levels of active caspases, indicating apoptosis induction.

Case Study 2: Structure-Activity Relationship (SAR)

A series of structural modifications were made to the benzothiazole core to evaluate their impact on biological activity. Key findings included:

  • Fluorine Substitution Effects : Compounds with fluorine substitutions showed enhanced potency due to increased lipophilicity and improved receptor interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to the N-(benzothiazol-2-yl)benzamide class, which is widely explored for pharmacological and functional properties. Below is a detailed comparison with key analogs:

Core Structural Variations

  • N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB) Differs by an amino group at the 6-position of the benzothiazole instead of fluorine. Exhibits corrosion inhibition properties due to electron-donating amino groups enhancing adsorption on metal surfaces . NMR 1H NMR (DMSO-d6) shows peaks at δ 7.44–7.65 ppm (aromatic protons) and δ 6.71–7.03 ppm (aminobenzothiazole protons) .
  • N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide

    • Features a nitro group at the 6-position, which is electron-withdrawing.
    • 1H NMR (DMSO-d6): Peaks at δ 7.56–8.32 ppm (aromatic protons) and δ 9.10 ppm (nitro-associated proton) .
  • N-(2-(Benzo[d]thiazol-2-yl)phenyl)benzamide derivatives

    • Substitutions at the benzamide’s phenyl ring (e.g., methyl, methoxy, chloro) modulate solubility and biological activity.
    • Example: N-(2-(6-chlorobenzo[d]thiazol-2-yl)phenyl)benzamide has a melting point of 144–147°C and distinct 1H NMR shifts (δ 8.87 ppm for aromatic protons) .

Substituent Effects on Bioactivity

  • Fluorine vs. Other Halogens: Fluorination at the 6-position (as in the target compound) may enhance metabolic stability and binding affinity compared to chloro or nitro analogs, as seen in other fluorinated benzothiazoles . For example, fluorobenzothiazole derivatives exhibit improved antioxidant and anticancer activities compared to non-fluorinated counterparts .
  • Pyridin-2-ylmethyl vs. Morpholinopropyl: A structurally similar compound, N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride, replaces pyridin-2-ylmethyl with a morpholinopropyl group. This substitution likely alters solubility and target interaction due to morpholine’s polar nature .

Physicochemical Properties

Compound Melting Point (°C) 1H NMR Key Shifts (δ, ppm) Key Functional Groups
Target Compound (Inferred) Not reported ~7.5–8.5 (aromatic) 6-F, 3-Me, pyridin-2-ylmethyl
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide Not reported 6.71–7.65 (aromatic/amino) 6-NH2
N-(2-(Benzo[d]thiazol-2-yl)phenyl)benzamide 185–189 7.19–9.05 (aromatic) None
N-(3-Methoxybenzamide analog) 142–146 3.95 (OCH3) 3-OCH3

Pharmacological Potential

  • ZAC Receptor Antagonism :
    • N-(Thiazol-2-yl)-benzamide analogs (e.g., TTFB) are reported as selective antagonists of the zinc-activated channel (ZAC), a target in neurological disorders. Fluorination may enhance selectivity or potency .
  • Anticancer and Antioxidant Activity :
    • Fluorobenzothiazoles (e.g., 6-fluorobenzo[d]thiazole-triazole hybrids) show moderate anticancer activity against HeLa cells and antioxidant properties .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution, condensation, and purification via column chromatography. Critical parameters include solvent choice (e.g., DMF or THF for solubility), temperature control (±5°C to avoid side reactions), and catalyst selection (e.g., triethylamine for deprotonation). Fluorination at the 6-position of the benzothiazole ring requires precise stoichiometry to minimize byproducts .
  • Data : Yield optimization (e.g., 62–94% in similar benzothiazole derivatives) depends on reaction time and intermediate purification .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodology : Use 1H/13C NMR to verify substituent positions (e.g., fluorine’s deshielding effect on adjacent protons) and HRMS for molecular weight validation. X-ray crystallography (via SHELX software ) resolves stereochemistry, while FT-IR confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Example : For analogous compounds, NMR data such as δ 13.38 ppm (amide proton) and δ 8.24–7.18 ppm (aromatic protons) are diagnostic .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology : Screen against cancer cell lines (e.g., MTT assay) and bacterial/fungal strains (MIC determination). Target engagement can be assessed via enzyme inhibition assays (e.g., kinase or protease activity). Fluorine enhances lipophilicity, improving membrane permeability .
  • Data : Similar benzothiazole derivatives show IC₅₀ values in the µM range for cancer cells and MICs <10 µg/mL for pathogens .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity and binding affinity?

  • Methodology : Compare fluorinated vs. non-fluorinated analogs using docking studies (e.g., AutoDock Vina) and kinetic solubility assays . Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability, as shown in SAR studies of benzothiazole derivatives .
  • Data : Fluorination increases logP by ~0.5 units and improves IC₅₀ by 2–5× in kinase inhibition assays .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodology : Use orthogonal assays (e.g., SPR for binding vs. cellular viability) and validate via knockdown/overexpression models . For example, discrepancies in cytotoxicity may arise from off-target effects, which CRISPR screening can clarify .
  • Case Study : A benzamide analog showed potent in vitro activity but poor in vivo efficacy due to rapid glucuronidation, resolved by prodrug modification .

Q. How can reaction mechanisms for key transformations (e.g., amide coupling) be experimentally validated?

  • Methodology : Employ isotopic labeling (e.g., ¹⁸O in carboxyl groups) and monitor intermediates via LC-MS. For amide bond formation, confirm activation via EDCI/HOBt by tracking urea byproducts .
  • Data : Kinetic studies of similar reactions show pseudo-first-order kinetics with k = 0.12 min⁻¹ at 25°C .

Q. What computational tools predict the compound’s ADMET properties?

  • Methodology : Use SwissADME for bioavailability predictions (Rule of 5 compliance) and Mold² for toxicity profiling. Molecular dynamics simulations (e.g., GROMACS) assess binding mode stability .
  • Example : Predicted t₁/₂ for analogs ranges from 2.5–4.5 h, aligning with in vitro microsomal stability data .

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